

# Application Note and Protocol: Micafungin Time-Kill Assay for *Candida albicans*

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## Compound of Interest

Compound Name: Micafungin

Cat. No.: B1226895

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## Introduction

The time-kill assay is a dynamic method used to assess the pharmacodynamic characteristics of an antimicrobial agent. This application note provides a detailed protocol for performing a time-kill assay to evaluate the in vitro activity of **micafungin** against *Candida albicans*.

**Micafungin** is an echinocandin antifungal that inhibits the synthesis of  $\beta$ -1,3-D-glucan, an essential component of the fungal cell wall, leading to osmotic instability and cell death.[1][2][3][4] Understanding the rate and extent of **micafungin**'s fungicidal or fungistatic activity is crucial for preclinical and clinical development, aiding in the determination of optimal dosing regimens and predicting therapeutic efficacy.

This protocol is based on established methodologies to ensure reproducibility and accuracy. The primary endpoint of this assay is the change in the number of viable fungal cells, measured in colony-forming units per milliliter (CFU/mL), over a specified time period. Fungicidal activity is typically defined as a  $\geq 3$ -log<sub>10</sub> (99.9%) reduction in CFU/mL from the initial inoculum.[5]

## Data Presentation

The quantitative data from a **micafungin** time-kill assay against *Candida albicans* can be summarized in a structured table for clear comparison of the different **micafungin** concentrations over time.

Time (hours)	Log10 CFU/mL (Growth Control)	Log10 CFU/mL (Micafungin 0.5x MIC)	Log10 CFU/mL (Micafungin 1x MIC)	Log10 CFU/mL (Micafungin 4x MIC)	Log10 CFU/mL (Micafungin 16x MIC)
0	5.02	5.01	5.03	5.02	5.01
2	5.35	5.15	4.88	4.51	4.23
4	5.98	5.42	4.53	3.98	3.12
8	7.12	6.15	4.11	3.01	<2.00
12	8.05	6.88	3.56	<2.00	<2.00
24	8.54	7.53	2.89	<2.00	<2.00

## Experimental Protocols

### Materials

- Candida albicans isolate (e.g., ATCC 90028)
- **Micafungin** sodium salt
- Sabouraud Dextrose Agar (SDA) plates
- RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to pH 7.0
- Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
- Sterile water
- Sterile polypropylene tubes (15 mL and 50 mL)
- Sterile 96-well microtiter plates
- Spectrophotometer
- Hemocytometer or other cell counting device

- Incubator (35°C)
- Shaking incubator (35°C, 150-200 rpm)
- Sterile pipettes and tips
- Sterile spreaders

## Inoculum Preparation

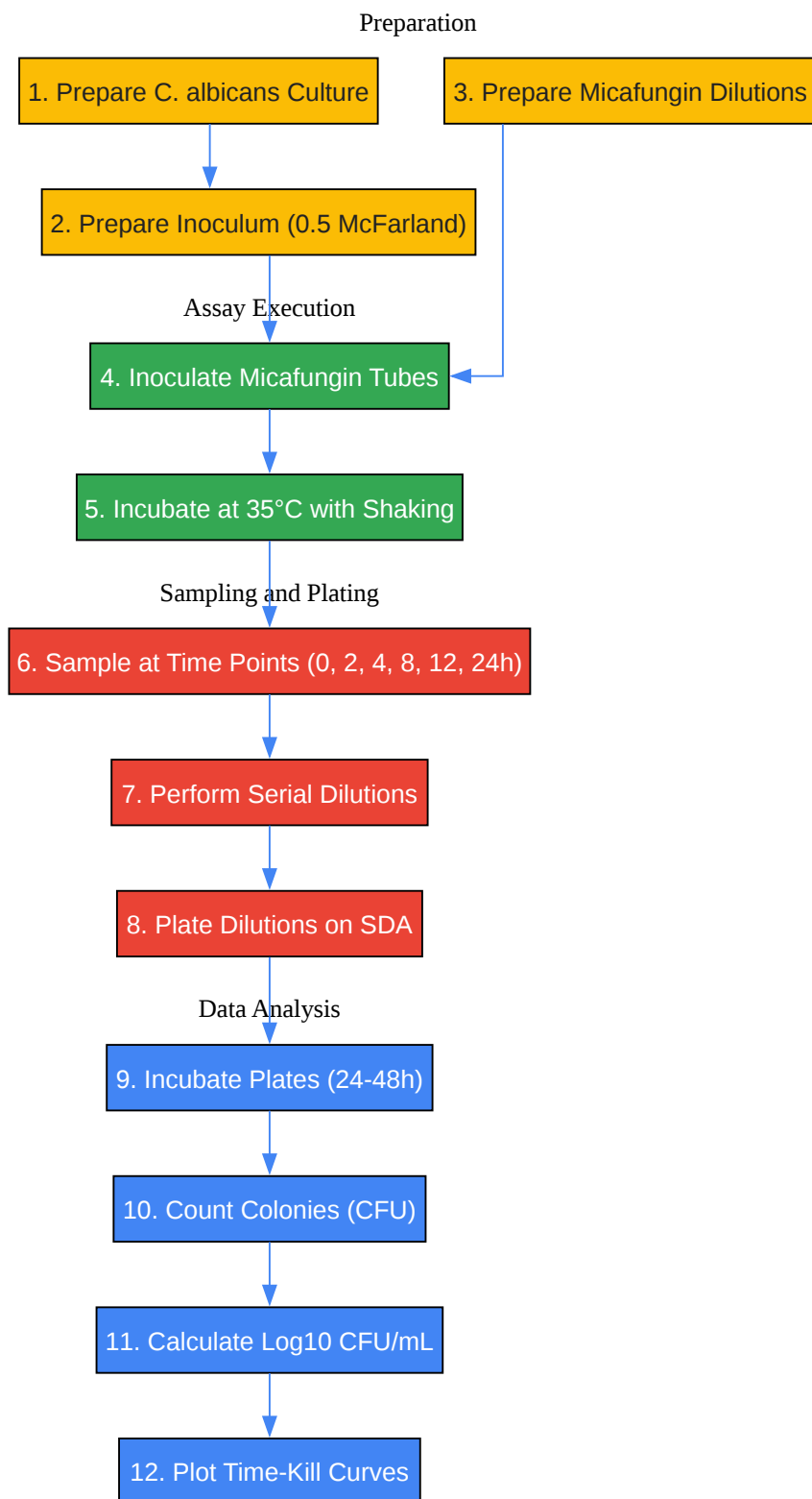
- From a fresh 24-48 hour culture of *Candida albicans* on an SDA plate, select several well-isolated colonies.
- Suspend the colonies in 5 mL of sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately  $1-5 \times 10^6$  CFU/mL) using a spectrophotometer at a wavelength of 530 nm.[6]
- This stock suspension will be further diluted in the test medium to achieve the desired starting inoculum.

## Time-Kill Assay Procedure

- Prepare a stock solution of **micafungin** in sterile water or another appropriate solvent. Further dilute the stock solution in RPMI 1640 medium to achieve the desired test concentrations (e.g., 0.5x, 1x, 4x, and 16x the Minimum Inhibitory Concentration [MIC]). The MIC should be predetermined using a standardized broth microdilution method.
- Dispense 9 mL of each **micafungin** concentration and a drug-free growth control into sterile 15 mL polypropylene tubes.
- Dilute the standardized fungal suspension from the inoculum preparation step into the tubes containing the test medium to achieve a starting inoculum of approximately  $1 \times 10^5$  to  $5 \times 10^5$  CFU/mL.
- Immediately after inoculation (time 0), and at subsequent time points (e.g., 2, 4, 8, 12, and 24 hours), vortex the tubes and remove a 100  $\mu$ L aliquot from each tube.

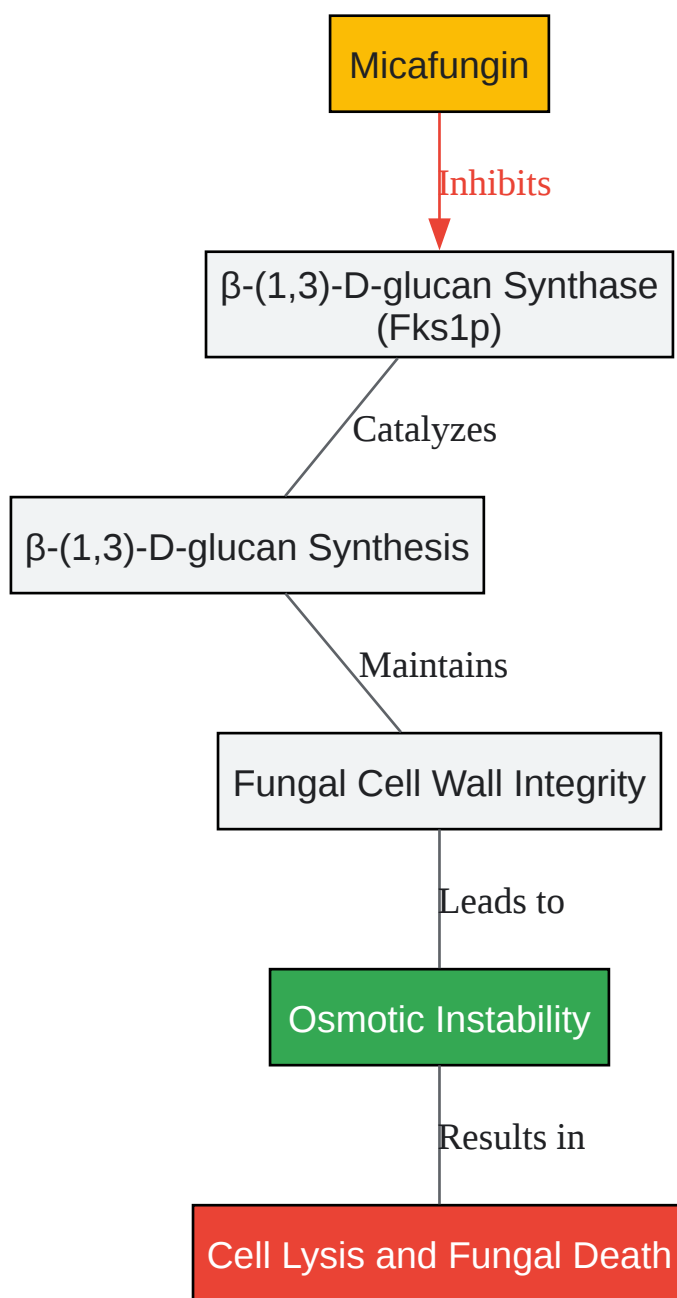
- Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
- Plate 100 µL of the appropriate dilutions onto SDA plates. The choice of dilutions to plate will depend on the expected killing effect of **micafungin**.
- Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.
- Count the number of colonies on the plates that have between 30 and 300 colonies.
- Calculate the CFU/mL for each time point using the following formula:  $\text{CFU/mL} = (\text{Number of colonies} \times \text{Dilution factor}) / \text{Volume plated (in mL)}$
- Convert the CFU/mL values to log<sub>10</sub> CFU/mL.
- Plot the mean log<sub>10</sub> CFU/mL against time for each **micafungin** concentration and the growth control to generate time-kill curves.

## Mandatory Visualizations



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Caption: Experimental workflow of the **micafungin** time-kill assay for *Candida albicans*.



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Caption: Signaling pathway of **micafungin**'s mechanism of action in *Candida albicans*.

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